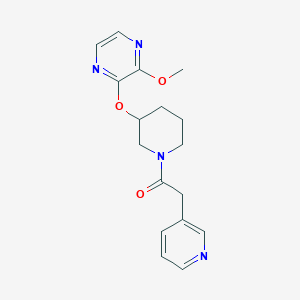

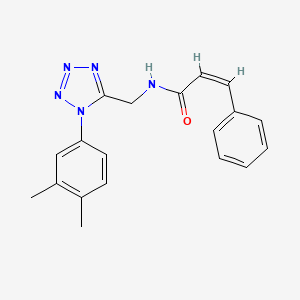

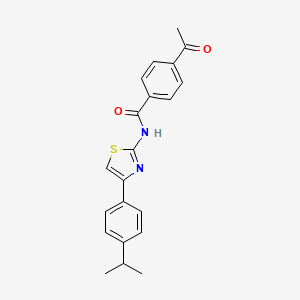

(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Scientific Research Applications

Angiotensin II Receptor Antagonists

A series of compounds, including tetrazole derivatives, were explored for their potential as angiotensin II receptor antagonists. These compounds were investigated through computer-assisted modeling and new synthetic procedures, aiming to understand their structural parameters and activity relationships. Such studies are crucial for developing new therapeutic agents targeting cardiovascular diseases, including hypertension. One of the compounds, described as having a biphenyl system and substituted pyrrole ring, showed promising activity as an angiotensin II receptor antagonist, with IC50 values in the low nanomolar range, suggesting a potential application in treating conditions like high blood pressure and heart failure (Bovy et al., 1993).

Anti-Cancer Properties

In a study focused on the anticancer activity of novel compounds isolated from Mimosa pudica, a derivative of myricetin with various substitutions was identified and evaluated against cancer cell lines. The compound showed significant in vitro anticancer activity, suggesting its potential use in cancer therapy. Such research highlights the importance of exploring novel compounds for their therapeutic properties against various forms of cancer (Jose et al., 2016).

Xanthine Oxidoreductase Inhibition

Y-700, a novel compound, was studied for its inhibitory effects on xanthine oxidoreductase, an enzyme involved in uric acid production. The research aimed at evaluating its potential in treating hyperuricemia, a condition associated with gout and other diseases. The compound demonstrated significant inhibitory activity, suggesting its potential application in managing conditions related to elevated uric acid levels (Fukunari et al., 2004).

Angiotensinogen mRNA Regulation

Another study examined the effects of angiotensin AT1 receptor antagonists on angiotensinogen mRNA levels in the brain, providing insights into how the central renin-angiotensin system responds to such drugs. This research contributes to a deeper understanding of the mechanisms through which angiotensin receptor antagonists exert their effects, particularly in the context of hypertension and possibly other neurological conditions (Pediconi et al., 2005).

properties

IUPAC Name |

(Z)-N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O/c1-14-8-10-17(12-15(14)2)24-18(21-22-23-24)13-20-19(25)11-9-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,20,25)/b11-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMZLGTOEWJGEPR-LUAWRHEFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)C=CC3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)/C=C\C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-phenylacrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3,4-Difluoroanilino)methyl]-6-methoxybenzenol](/img/structure/B2799360.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-methoxybenzamide](/img/structure/B2799362.png)

![7-(4-chlorophenyl)-1-ethyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2799364.png)

![N-benzyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2799374.png)